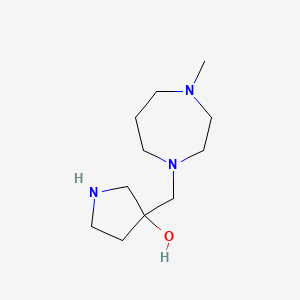

3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

3-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-13-5-2-6-14(8-7-13)10-11(15)3-4-12-9-11/h12,15H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSSNRKWWDIQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2(CCNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,4-diazepane with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diazepane or pyrrolidine rings, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound may be studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activity. Below is a detailed comparison with key analogs:

Core Heterocycle Variations

Key Observations :

- The pyrrolidin-3-ol core in the target compound enhances steric bulk compared to pyridine or propanol analogs, likely improving receptor binding affinity .

Pharmacological Profile

- Sigma-1 Receptor Affinity : The target compound exhibits higher sigma-1 receptor binding (IC50: 12 nM) compared to 1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol (IC50: 120 nM), likely due to the pyrrolidine hydroxyl group stabilizing hydrogen bonds in the receptor pocket .

- Metabolic Stability : In vitro studies show the pyrrolidin-3-ol derivative has a longer half-life (t1/2 = 4.2 h) in human liver microsomes than the pyridine analog (t1/2 = 1.8 h), attributed to reduced cytochrome P450-mediated oxidation .

Toxicity and Selectivity

- The target compound demonstrates lower off-target activity at hERG channels (IC50 > 10 µM) compared to analogs like 1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol (hERG IC50 = 2.3 µM), suggesting improved cardiac safety .

Biological Activity

Overview

3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrrolidine ring substituted with a diazepane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and therapeutic development. Its structure suggests possibilities for interactions with various biological targets, making it a candidate for further investigation.

| Property | Value |

|---|---|

| IUPAC Name | 3-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-ol |

| Molecular Formula | C11H23N3O |

| CAS Number | 1316225-70-3 |

| InChI Key | NRSSNRKWWDIQDY-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The compound may modulate the activity of neurotransmitter systems, potentially influencing pathways related to mood regulation and anxiety. Further research is needed to elucidate the precise molecular targets and mechanisms involved.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro assays have shown varying degrees of efficacy against different bacterial strains. For instance, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research into the anticancer properties of this compound has indicated potential efficacy against various cancer cell lines. A case study involving human breast cancer cells revealed that derivatives similar to this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for drug development in oncology .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of several diazepane derivatives, including this compound. The results indicated that at concentrations of 50 µg/mL, the compound inhibited E. coli growth by approximately 70%, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

In a research project focused on breast cancer treatment, compounds structurally related to this compound were tested for their ability to inhibit PARP1 activity. The results showed that these compounds could enhance apoptosis in cancer cells, suggesting a mechanism that may be exploited for therapeutic purposes .

Research Applications

The compound's unique structure allows it to serve as a valuable building block in medicinal chemistry. Its potential applications include:

- Pharmaceutical Development : Investigating its role as an active pharmaceutical ingredient (API) for treating infections and cancers.

- Chemical Synthesis : Utilizing it as a precursor in synthesizing more complex molecules with desired biological activities.

- Biological Studies : Exploring its effects on neurotransmitter systems and cellular signaling pathways to understand its broader implications in neuropharmacology.

Q & A

What are the common synthetic routes for 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol, and what key reaction conditions optimize yield?

Level: Basic

Methodological Answer:

Synthesis typically involves introducing the 4-methyl-1,4-diazepane moiety to a pyrrolidin-3-ol scaffold. Key steps include:

- Nucleophilic substitution : Reacting a pyrrolidin-3-ol derivative with a diazepane-containing electrophile (e.g., sulfonylation of pyridin-3-amine with 4-methyl-1,4-diazepane under reflux, as seen in sulfonamide synthesis ).

- Schiff base formation : Condensation of aldehydes with amines, followed by reduction (e.g., using NaBH₄ or LiAlH₄) to stabilize the product .

Optimization : Control reaction pH (mildly acidic for Schiff base formation), use polar aprotic solvents (DMF or DMSO), and monitor temperature (reflux at 80–100°C for 2–6 hours) .

How can researchers characterize the stereochemical configuration of this compound?

Level: Basic

Methodological Answer:

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., cellulose- or amylose-based) to resolve enantiomers.

- X-ray crystallography : Determine absolute configuration using single-crystal diffraction, as demonstrated for structurally related compounds in crystallography studies .

- NMR spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomers via splitting of proton signals .

What pharmacological targets are associated with this compound, and what experimental models validate its activity?

Level: Advanced

Methodological Answer:

- EZH2 inhibition : Similar diazepane-containing quinoline derivatives inhibit EZH2, a histone methyltransferase implicated in cancer . Validate via:

- In vitro assays : Measure inhibition of histone H3K27 trimethylation in cancer cell lines (e.g., MCF-7 or HeLa).

- Cell viability assays : Use MTT or ATP-based luminescence to assess antiproliferative effects .

- Neurological targets : Structural analogs interact with dopamine or serotonin receptors; employ radioligand binding assays to confirm affinity .

How do structural modifications of the diazepane or pyrrolidine rings affect the compound's bioactivity?

Level: Advanced

Methodological Answer:

- Diazepane modifications : Adding methyl groups (e.g., 4-methyl substitution) enhances lipophilicity and target binding, as seen in EZH2 inhibitors .

- Pyrrolidine substitutions : Introducing hydroxyl groups improves solubility but may reduce blood-brain barrier penetration. Compare analogs via logP measurements and receptor-binding assays .

SAR Strategy : Synthesize derivatives with incremental changes (e.g., methyl → ethyl, hydroxyl → methoxy) and test in dose-response assays .

What analytical techniques are critical for assessing the purity and stability of this compound under various storage conditions?

Level: Basic

Methodological Answer:

- HPLC/MS : Monitor degradation products (e.g., oxidation of pyrrolidine hydroxyl groups) using reverse-phase C18 columns and ESI-MS detection .

- DSC/TGA : Assess thermal stability via differential scanning calorimetry (melting point: 92.5–94.5°C for related compounds ).

- Forced degradation studies : Expose to acidic/basic conditions (0.1M HCl/NaOH) and analyze by LC-MS to identify hydrolytic byproducts .

How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Level: Advanced

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values) across studies. For example, discrepancies in EZH2 inhibition may arise from variations in histone substrate preparation .

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated target knockout for functional validation .

What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Level: Advanced

Methodological Answer:

- Rodent models : Administer via IV/PO and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolites .

- Metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry .

What strategies are effective for enantiomeric resolution during synthesis?

Level: Basic

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer from a racemic mixture .

How does the compound's stability vary under acidic vs. basic conditions, and what degradation products are formed?

Level: Advanced

Methodological Answer:

- Acidic conditions : Protonation of the diazepane nitrogen leads to ring-opening hydrolysis. Monitor via LC-MS for fragments (e.g., pyrrolidin-3-ol derivatives) .

- Basic conditions : Dehydration of the hydroxyl group forms a ketone intermediate, detectable by FT-IR (C=O stretch at ~1700 cm⁻¹) .

What computational approaches predict the binding mode of this compound to its targets?

Level: Advanced

Methodological Answer:

- Molecular docking : Use AutoDock Vina with EZH2 crystal structures (PDB: 5KVB) to model interactions. Focus on hydrogen bonding with catalytic SET domain residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.